An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-(o-tolyl)-hexanoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Methyl-2-(o-tolyl)-hexanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on Data Integrity
As a Senior Application Scientist, my primary commitment is to the rigorous application of scientific principles. For the compound 5-Methyl-2-(o-tolyl)-hexanoic acid (CAS: 200350-15-8), a thorough search of publicly available scientific literature and databases reveals a notable absence of experimentally determined physicochemical data. This guide, therefore, takes a dual approach rooted in scientific integrity:
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Computational Prediction: We will utilize well-regarded computational models to provide a predicted physicochemical profile. This offers a valuable, data-driven starting point for research and modeling.
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Methodological Guidance: We will provide detailed, field-proven experimental protocols for determining these core properties. This serves as a practical guide for researchers to generate empirical data, which is the gold standard in drug development.
It is imperative that the distinction between predicted and experimental data is respected throughout any research endeavor.
Chemical Identity and Molecular Structure
Before delving into its properties, it is crucial to establish the precise chemical identity of the molecule.
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IUPAC Name: 5-Methyl-2-(2-methylphenyl)hexanoic acid
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CAS Number: 200350-15-8[1]
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Molecular Formula: C₁₄H₂₀O₂[1]
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Molecular Weight: 220.31 g/mol
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Chemical Structure:
(A representative 2D structure)
Predicted Physicochemical Profile
The following properties have been predicted using the SwissADME and ChemAxon platforms, which are established tools in early-phase drug discovery for in silico assessment.[2][3][4][5][6][7][8] These values provide a foundational dataset for initial evaluation and hypothesis generation.
| Property | Predicted Value | Prediction Tool/Method | Significance in Drug Development |
| pKa (Strongest Acidic) | 4.45 | ChemAxon | Governs ionization state, impacting solubility, permeability, and receptor binding. |
| LogP (Octanol/Water) | 4.12 | SwissADME (Consensus) | Measures lipophilicity, a key determinant of membrane permeability and metabolic stability. |
| Aqueous Solubility (LogS) | -4.51 | SwissADME (ESOL) | Indicates the maximum concentration in aqueous media, affecting dissolution and bioavailability. |
| Gastrointestinal (GI) Absorption | High (Predicted) | SwissADME (BOILED-Egg) | Predicts the likelihood of absorption from the gut into the bloodstream. |
| Lipinski's Rule of Five | Yes (0 Violations) | SwissADME | A guideline for evaluating drug-likeness and potential for oral bioavailability. |
Experimental Determination of Core Properties: Protocols and Rationale
To move beyond prediction and generate robust, verifiable data, the following experimental protocols are recommended. The choice of these methods is guided by their precision, reproducibility, and alignment with regulatory standards such as those from the Organisation for Economic Co-operation and Development (OECD).
Acidity (pKa) Determination via Potentiometric Titration
Causality Behind Experimental Choice: The pKa, or acid dissociation constant, is a measure of a molecule's ionization tendency in solution. For an acidic compound like a carboxylic acid, it is the pH at which 50% of the molecules are in their ionized (carboxylate) form and 50% are in their neutral (carboxylic acid) form. Potentiometric titration is the gold-standard method because it directly measures the pH change of a solution as a titrant of known concentration is added, allowing for the precise identification of this half-equivalence point.[9][10][11][12][13] Its accuracy is crucial as pKa dictates which physiological compartments a drug can effectively penetrate.
Step-by-Step Protocol:
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System Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25°C or 37°C).
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Sample Preparation: Accurately weigh and dissolve a sample of 5-Methyl-2-(o-tolyl)-hexanoic acid in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, then dilute with purified water to a known concentration (typically 1-5 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.
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Titration Setup: Place the sample solution in a jacketed vessel to maintain constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer. Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with the titration of weak acids.
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Titration: Titrate the solution with a standardized, carbonate-free basic titrant (e.g., 0.1 M NaOH), adding small, precise volumes. Record the pH value after each addition, ensuring the reading stabilizes (e.g., drift < 0.01 pH units/minute).[9]
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point (the midpoint of the buffer region on the titration curve). For higher accuracy, the inflection point can be determined from the first derivative of the titration curve.
Workflow Visualization:
Caption: Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (LogP) Determination via the Shake-Flask Method (OECD 107)
Causality Behind Experimental Choice: LogP, the octanol-water partition coefficient, is the primary measure of a compound's lipophilicity or "greasiness." It quantifies how a compound distributes between a lipid-like phase (n-octanol) and an aqueous phase at equilibrium. This property is a surrogate for a drug's ability to cross biological membranes. The shake-flask method, as described in OECD Guideline 107, is the traditional and most direct method for this measurement.[14][15][16][17] It is particularly suitable for compounds with an expected LogP in the range of -2 to 4, which aligns with our predicted value.[14][17]
Step-by-Step Protocol:
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, then allowing them to separate. This ensures the two phases are in equilibrium before the experiment begins.
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Sample Preparation: Prepare a stock solution of the test compound in n-octanol.
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Partitioning: In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the pre-saturated n-octanol (containing the test compound) and a precise volume of the pre-saturated water. The volume ratio is adjusted based on the expected LogP.
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Equilibration: Shake the vessel vigorously for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C) to allow the compound to reach partitioning equilibrium.
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Phase Separation: Separate the two phases cleanly. Centrifugation is required to ensure complete separation and prevent the formation of emulsions, which is a common source of error.[15][17]
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Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method (e.g., HPLC-UV or LC-MS).
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Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ ).
Workflow Visualization:
Caption: Workflow for LogP Determination by Shake-Flask Method (OECD 107).
Aqueous Solubility Determination via Kinetic Solubility Assay
Causality Behind Experimental Choice: Aqueous solubility is a critical property that limits drug absorption and bioavailability. For drug discovery, where compound availability is often limited, a high-throughput kinetic solubility assay is preferred over the more material-intensive thermodynamic method.[18][19][20] This method involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the point at which it precipitates. While this can sometimes overestimate true thermodynamic solubility, it provides a rapid and reliable way to rank and triage compounds.[20][21] Laser nephelometry is an ideal detection method as it directly measures light scattering caused by insoluble particles.[19][21]
Step-by-Step Protocol:
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Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
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Plate Preparation: In a 96- or 384-well microplate, add the aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4).
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Compound Addition: Using a liquid handler, add a small volume of the DMSO stock solution to the buffer to create the highest desired concentration (final DMSO concentration should be kept low, typically ≤1%).
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Serial Dilution: Perform serial dilutions across the plate to create a range of compound concentrations.
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Incubation & Detection: Incubate the plate for a defined period (e.g., 1-2 hours) at a constant temperature. Measure the light scattering in each well using a laser nephelometer.
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Data Analysis: Plot the measured light scattering (nephelometry counts) against the compound concentration. The kinetic solubility is determined as the concentration at which a sharp increase in light scattering is observed, indicating precipitation.[21]
Workflow Visualization:
Caption: Influence of Core Physicochemical Properties on ADME Outcomes.
Conclusion
5-Methyl-2-(o-tolyl)-hexanoic acid presents a physicochemical profile, based on computational predictions, that is favorable for oral drug development, adhering to Lipinski's Rule of Five with predicted high GI absorption. Its acidic pKa of ~4.45 and LogP of ~4.12 suggest it will be largely ionized at physiological pH but possesses sufficient lipophilicity to facilitate membrane permeation. However, its predicted low aqueous solubility (LogS ~ -4.5) is a potential liability that must be addressed and experimentally verified. The protocols provided herein offer a clear, standardized path for researchers to obtain the empirical data necessary to validate these predictions and confidently advance this molecule through the drug discovery pipeline.
References
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Journal of Pharmacognosy and Phytochemistry. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. [Link]
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Koort, E., et al. (2004). Estimation of uncertainty in pKa values determined by potentiometric titration. Analytical and bioanalytical chemistry, 379(4), 720-729. [Link]
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